N,N-dimethyl-4-{[phenyl(piperidin-1-yl)phosphoryl](piperidin-1-yl)methyl}aniline
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Overview
Description
N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The phosphoryl group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
- N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
Uniqueness
N,N-dimethyl-4-{phenyl(piperidin-1-yl)phosphorylmethyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and phosphoryl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H36N3OP |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[phenyl(piperidin-1-yl)phosphoryl]-piperidin-1-ylmethyl]aniline |
InChI |
InChI=1S/C25H36N3OP/c1-26(2)23-16-14-22(15-17-23)25(27-18-8-4-9-19-27)30(29,24-12-6-3-7-13-24)28-20-10-5-11-21-28/h3,6-7,12-17,25H,4-5,8-11,18-21H2,1-2H3 |
InChI Key |
UKRLTVSHGLFKQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(N2CCCCC2)P(=O)(C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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